Estrone-d5 beta-D-glucuronide (sodium)

Description

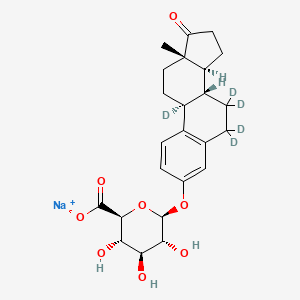

Estrone-d5 beta-D-glucuronide (sodium) is a deuterated analog of estrone glucuronide, where five hydrogen atoms are replaced with deuterium. This modification retains the chemical structure of the parent compound but introduces a mass difference critical for analytical applications, particularly as an internal standard in mass spectrometry . The glucuronide moiety is conjugated to the D-ring of estrone, a structural feature that influences its biological activity, transport, and metabolism .

Properties

Molecular Formula |

C24H29NaO8 |

|---|---|

Molecular Weight |

473.5 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-6,6,7,7,9-pentadeuterio-13-methyl-17-oxo-8,11,12,14,15,16-hexahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C24H30O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i2D2,4D2,14D; |

InChI Key |

PBULYLQKWDXDFZ-RPEYACQNSA-M |

Isomeric SMILES |

[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])([2H])[2H])CCC3=O)C.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone-d5 can be synthesized through the deuteration of estrone. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction typically requires a catalyst like palladium on carbon (Pd/C) and is carried out under mild conditions to ensure selective deuteration at specific positions on the estrone molecule .

Industrial Production Methods

Industrial production of estrone-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity and chemical integrity .

Chemical Reactions Analysis

Types of Reactions

Estrone-d5 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: Estrone-d5 can be oxidized to form estrone-3,17-dione.

Reduction: It can be reduced to form estradiol-d5.

Substitution: The hydroxyl group at the C3 position can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acetic anhydride or sulfonyl chlorides are used for substitution reactions.

Major Products

Oxidation: Estrone-3,17-dione-d5.

Reduction: Estradiol-d5.

Substitution: Various estrone derivatives depending on the substituent introduced.

Scientific Research Applications

Analytical Chemistry

Method Development and Validation

Estrone-d5 beta-D-glucuronide is primarily used as a reference standard in analytical methods for the quantification of estrone and its metabolites in biological samples. It plays a crucial role in method validation processes such as:

- Abbreviated New Drug Application (ANDA) submissions.

- Quality control (QC) during commercial production of estrone-related pharmaceuticals .

Chromatographic Techniques

The compound is utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure accurate measurement of estrone levels in various biological matrices. Its deuterated form allows for distinct identification during analysis, minimizing interference from endogenous compounds .

Endocrine Research

Hormonal Studies

Estrone-d5 beta-D-glucuronide serves as a valuable tool in studies investigating estrogen metabolism and its effects on hormone receptor activity. It helps researchers understand the pharmacokinetics and dynamics of estrogenic compounds, particularly:

- The enterohepatic recirculation of estrogens.

- The role of gut microbiota in reactivating glucuronidated estrogens, which can influence hormone-driven cancers .

Case Study: Estrogen Reactivation

A notable study demonstrated that certain gut microbial enzymes can cleave the glucuronide moiety from estrone-d5 beta-D-glucuronide, reactivating it to its parent compound. This reactivation process plays a critical role in the bioavailability of estrogens, thereby impacting therapeutic outcomes in hormone-sensitive conditions such as breast cancer .

Toxicology and Environmental Science

Endocrine Disruption Studies

Estrone-d5 beta-D-glucuronide is used to evaluate the endocrine-disrupting potential of various environmental contaminants. Its application in high-throughput screening assays helps assess the modulation of estrogen receptors by chemicals like bisphenol A substitutes, providing insights into their potential health risks .

Case Study: Environmental Monitoring

Research involving this compound has highlighted its utility in monitoring environmental samples for estrogenic activity. By analyzing effluents from wastewater treatment plants, scientists can gauge the impact of anthropogenic compounds on aquatic ecosystems and human health.

Clinical Applications

Pharmacokinetic Studies

In clinical settings, estrone-d5 beta-D-glucuronide is employed to study the pharmacokinetics of estrone and its glucuronides in various populations, including those undergoing hormone replacement therapy or treatment for hormone-sensitive cancers .

Case Study: Hormone Receptor-Positive Breast Cancer

A recent study measured serum levels of estradiol and estrone in women receiving aromatase inhibitors for breast cancer treatment. The findings underscored the importance of monitoring glucuronidated forms to better understand treatment efficacy and hormonal balance during therapy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Implications |

|---|---|---|

| Analytical Chemistry | Method validation for ANDA submissions | Ensures accuracy in measuring estrone metabolites |

| Endocrine Research | Studying estrogen metabolism and gut microbiota interactions | Impacts understanding of hormone-driven cancers |

| Toxicology | Evaluating endocrine disruptors | Highlights risks associated with environmental contaminants |

| Clinical Applications | Pharmacokinetic studies in hormone therapy | Informs treatment strategies for hormone-sensitive cancers |

Mechanism of Action

Estrone-d5 exerts its effects by mimicking the action of estrone. It binds to estrogen receptors in target tissues such as the uterus, breast, and hypothalamus. The hormone-receptor complex then translocates to the nucleus, where it binds to estrogen response elements on DNA, regulating the transcription of specific genes. This leads to various physiological effects, including the regulation of the menstrual cycle and maintenance of secondary sexual characteristics .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Hepatotoxicity of Steroid Glucuronides

| Compound | Cholestatic Potency (Relative to E217G) | Effective Dose (ED50, µmol/kg) |

|---|---|---|

| Estradiol-17β-D-glucuronide | 1.0 (reference) | 13.2 |

| Testosterone-17β-D-glucuronide | 0.40 | 20.0 |

| Estriol-16α-D-glucuronide | 0.29 | 31.6 |

| Estriol-3-glucuronide | Non-cholestatic | N/A |

Data derived from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.